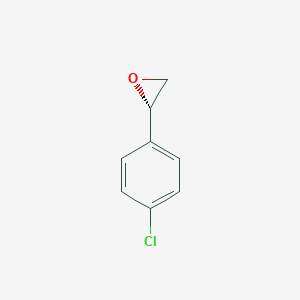

(R)-4-Chlorostyrene oxide

Overview

Description

(R)-4-Chlorostyrene oxide is a chiral epoxide derivative of styrene, where the chlorine atom is substituted at the para position of the phenyl ring. While the provided papers do not directly discuss (R)-4-chlorostyrene oxide, they provide insights into related compounds and their properties, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of chiral styrene oxides, such as (R)-3-chlorostyrene oxide, can be achieved through various methods, including asymmetric epoxidation and hydrolytic kinetic resolution sequences . A practical synthesis starting from commercially available precursors, such as 3-chloroethylbenzene, has been reported, which involves enzymatic resolution steps to achieve high enantiomeric excess . These methods could potentially be adapted for the synthesis of (R)-4-chlorostyrene oxide.

Molecular Structure Analysis

The molecular structure of styrene oxides is characterized by the presence of a three-membered epoxide ring, which is highly strained and reactive. The molecular structure and vibrational spectrum of 4-chlorostyrene, a related compound, have been investigated using various spectroscopic and computational methods, revealing a planar or nearly planar geometry in solution and solid state . This information can be useful in predicting the structure of (R)-4-chlorostyrene oxide.

Chemical Reactions Analysis

Styrene oxides are known to undergo ring-opening reactions, which can be catalyzed by various metal complexes. For instance, chromium(III) tetraphenylporphyrin chloride has been shown to catalyze the ring-opening of styrene oxide, leading to various products including poly(styrene oxide) and styrene carbonate . The stereochemical outcomes of these reactions have been studied, providing insights into the reactivity of the epoxide group in such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of styrene oxides are influenced by the presence of the epoxide ring and the substituents on the phenyl ring. For example, the vibrational spectrum of 4-chlorostyrene has been thoroughly analyzed, which can shed light on the vibrational properties of (R)-4-chlorostyrene oxide . Additionally, the binding affinity of hydroxylated chlorostyrene metabolites to proteins such as transthyretin has been studied, indicating potential interactions of (R)-4-chlorostyrene oxide with biological molecules .

Scientific Research Applications

Chiral Building Blocks for Drug Synthesis : (R)-4-Chlorostyrene oxide serves as a key intermediate in the preparation of several beta 3-adrenergic receptor agonists, which show potential in treating obesity and diabetes. The synthesis methods for this compound have been refined to achieve high enantiomeric purity, which is crucial for the effectiveness of these agonists (Oh Kyoung Choi & B. Cho, 2000).

Precursor for Beta-Adrenergic Agonists : (R)-2-Chloro-1-(m-chlorophenyl)ethanol, a precursor of (R)-4-Chlorostyrene oxide, is vital in synthesizing beta 3-adrenergic receptor agonists. These compounds have significant pharmaceutical importance (Shiwen Xia, Hui Lin, Yongzheng Chen, 2012).

Enzymatic Transformations : The enzymatic biohydrolysis of racemic styrene oxide derivatives, including (R)-4-Chlorostyrene oxide, has been explored for producing enantiomerically pure compounds. Such processes are crucial for synthesizing biologically active molecules (M. I. Monterde et al., 2004).

Epoxide Hydrolase-Catalyzed Processes : Epoxide hydrolases have been employed in 'green chemistry' processes to achieve high enantiomeric purity of (R)-4-Chlorostyrene oxide. These methods are environmentally friendly and efficient, offering potential for industrial applications (K. Manoj et al., 2001).

Catalysis and Chemical Synthesis : (R)-4-Chlorostyrene oxide is involved in various catalytic processes, including the preparation of conducting polymers and the development of efficient catalysts for epoxidation of alkenes. These applications highlight its role in materials science and chemical engineering (R. I. Kureshy et al., 2005).

Enantioselective Hydrolysis : Specific bacterial strains have been identified that can efficiently and selectively hydrolyze (R)-4-Chlorostyrene oxide, leading to high-purity enantiomers. This process is crucial for producing compounds with specific stereochemical configurations, which is important in pharmaceutical production (Seungha Hwang, C. Choi, E. Lee, 2008).

Composite Material Synthesis : (R)-4-Chlorostyrene oxide is also used in the synthesis of composite materials, such as graphene-based electrodes, demonstrating its utility in advanced material sciences (Y. Hou et al., 2010).

Mechanism of Action

Target of Action

It is known that similar compounds, such as nitric oxide (no), play strategic roles in the metabolism of microorganisms in natural environments and in host-pathogen interactions . NO is an intercellular messenger that has been recognized as one of the most versatile players in the immune system .

Mode of Action

For instance, nitric oxide (NO) interferes with heme groups of the electron transfer complex IV .

Biochemical Pathways

It is known that similar compounds, such as nitric oxide (no), play a role in various biochemical transformations such as carboxylation, hydroxylation, peroxidation, or modulation of signal transduction pathways .

Pharmacokinetics

Pharmacokinetic studies are crucial in understanding the behavior of a compound in the body, including its bioavailability .

Result of Action

Similar compounds, such as nitric oxide (no), have been shown to cause oxidative stress and cell death .

Action Environment

The action, efficacy, and stability of ®-4-Chlorostyrene oxide can be influenced by various environmental factors. For instance, nitric oxide (NO) has been shown to play key roles in plant growth and defense, crossing cell membranes and enhancing cell communication . Similarly, ®-4-Chlorostyrene oxide may also interact with its environment in a complex manner.

properties

IUPAC Name |

(2R)-2-(4-chlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWLXNDOMYKTAD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Chlorostyrene oxide | |

CAS RN |

21019-51-2 | |

| Record name | 4-Chlorostyrene oxide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021019512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-(4-chlorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROSTYRENE OXIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T123H8S6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

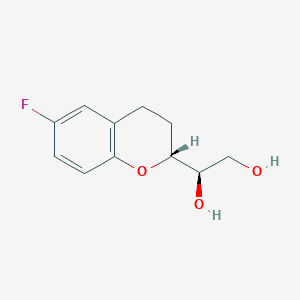

![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)

![(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135774.png)

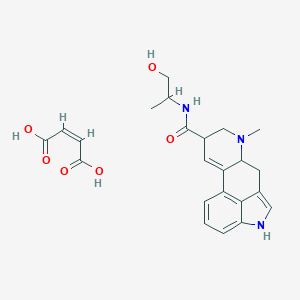

![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)